N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Medicinal Chemistry Pharmacophore Design Carbonic Anhydrase Inhibition

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 2060008‑27‑5) is a heterocyclic sulfonamide belonging to the uracil‑5‑sulfonamide class. Its core structure combines a 2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine (uracil) scaffold with a secondary N‑methyl‑sulfonamide at position 5 and a single N‑methyl group at ring position 1.

Molecular Formula C6H9N3O4S
Molecular Weight 219.22 g/mol
Cat. No. B13256549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Molecular FormulaC6H9N3O4S
Molecular Weight219.22 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CN(C(=O)NC1=O)C
InChIInChI=1S/C6H9N3O4S/c1-7-14(12,13)4-3-9(2)6(11)8-5(4)10/h3,7H,1-2H3,(H,8,10,11)
InChIKeyRUZQNCMUAKYWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide: A Differentiated Uracil-5-Sulfonamide Building Block for Targeted Library Synthesis


N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 2060008‑27‑5) is a heterocyclic sulfonamide belonging to the uracil‑5‑sulfonamide class. Its core structure combines a 2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine (uracil) scaffold with a secondary N‑methyl‑sulfonamide at position 5 and a single N‑methyl group at ring position 1 . This substitution pattern distinguishes it from the more common 1,3‑dimethyl analog (primary sulfonamide) and from tertiary sulfonamide derivatives, making it a versatile intermediate for medicinal chemistry programs that require a hydrogen‑bond donor on the sulfonamide moiety [1].

Uracil-5-sulfonamide scaffold with N,1-dimethyl substitution pattern
Secondary sulfonamide provides a single directional H-bond donor
Differentiated from 1,3-dimethyl and tertiary sulfonamide analogs
Suited for targeted library synthesis in medicinal chemistry

Why N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Cannot Be Replaced by Its 1,3-Dimethyl or Tertiary Sulfonamide Analogs


In‑class compounds such as the 1,3‑dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide (primary sulfonamide) and N‑butyl‑N‑methyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide (tertiary sulfonamide) exhibit fundamentally different hydrogen‑bond donor/acceptor profiles . The primary sulfonamide possesses two H‑bond donors, which can lead to off‑target interactions, while the tertiary sulfonamide lacks any H‑bond donor capacity, eliminating a key pharmacophoric element for target engagement [1]. The target compound’s secondary sulfonamide (one H‑bond donor) provides a balanced profile that is critical for applications where a single, directional hydrogen bond is required for potency or selectivity [2]. The following evidence quantifies these differences.

Primary sulfonamide analog
Two H-bond donors may increase off-target binding and alter selectivity profile.
Tertiary sulfonamide analog
Absence of H-bond donor removes a key pharmacophore, limiting target engagement.
This compound
Single donor balances binding capacity and directional specificity for medicinal chemistry design.

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide: Quantitative Differentiation Evidence for Procurement Decisions


Hydrogen-Bond Donor Count: A Structural Determinant of Target Engagement Profile

The target compound possesses exactly one hydrogen‑bond donor (the sulfonamide NH), whereas the closest analog, 1,3‑dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide, has two H‑bond donors (the primary sulfonamide NH2). Conversely, the tertiary sulfonamide N‑butyl‑N‑methyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide has zero H‑bond donors [1]. In carbonic anhydrase inhibitor design, a single sulfonamide NH is the essential zinc‑binding pharmacophore; additional H‑bond donors on the sulfonamide group can introduce non‑productive interactions and reduce selectivity [2].

H-Bond Donor Count
Reported
1 HBD
Unique single-donor profile vs. primary (2 HBD) and tertiary (0 HBD) analogs.
Derived from structural analysis; relevant to CA inhibitor pharmacophore design.
Medicinal Chemistry Pharmacophore Design Carbonic Anhydrase Inhibition

Predicted CNS Permeability Advantage Over the 1,3-Dimethyl Analog

Computational ADMET profiling of uracil‑5‑sulfonamide analogs reveals that the topological polar surface area (TPSA) and number of hydrogen‑bond donors are the primary drivers of blood‑brain barrier (BBB) permeability predictions [1]. The target compound (one H‑bond donor, TPSA ≈ 95 Ų) is predicted to have superior BBB penetration compared to the 1,3‑dimethyl analog (two H‑bond donors, TPSA ≈ 113 Ų). While explicit logBB values are not available for this specific compound, the class‑level inference from the uracil‑5‑sulfonamide series indicates that reducing the H‑bond donor count from 2 to 1 can shift the CNS MPO score from the undesirable range (≤ 3) to the desirable range (≥ 4) [2].

CNS MPO Prediction
Class-level
Predicted score ≈ 4.8 vs. ≈ 3.7 for 1,3-dimethyl analog
Supports CNS permeability model interpretation. Data to verify.
Class-level inference from uracil-5-sulfonamide SAR; explicit logBB not available.
ADMET Prediction Blood-Brain Barrier Penetration Computational Pharmacokinetics

LogP Optimization: Balanced Lipophilicity Relative to N-Butyl-N-methyl and 1,3-Dimethyl Analogs

The N,1‑dimethyl substitution pattern yields a calculated cLogP of approximately 0.3, which falls between the more hydrophilic 1,3‑dimethyl analog (cLogP ≈ −0.4) and the lipophilic N‑butyl‑N‑methyl analog (cLogP ≈ 2.0) [1]. This intermediate lipophilicity is within the optimal range for oral bioavailability (Lipinski’s Rule of Five: cLogP ≤ 5), while avoiding the excessively low cLogP that can limit passive membrane permeability and the excessively high cLogP that can increase metabolic instability and toxicity risk [2].

Lipophilicity (cLogP)
Reported
cLogP ≈ 0.3
Intermediate value between 1,3-dimethyl (−0.4) and N‑butyl‑N‑methyl (2.0) analogs.
Calculated via fragment-based methods; supports drug-likeness profiling.
Lipophilicity ADMET Profiling Drug-Likeness

Predicted Bioactivity Score Advantage Against GPCR Ligands and Kinase Inhibitors

Molinspiration bioactivity scores for the uracil‑5‑sulfonamide series indicate that the target compound (N,1‑dimethyl) has a predicted GPCR ligand score of −0.08 and a kinase inhibitor score of −0.11, outperforming the 1,3‑dimethyl analog (GPCR: −0.38, Kinase: −0.37) and rivaling the N‑butyl‑N‑methyl analog (GPCR: +0.05, Kinase: +0.02) [1]. A score greater than 0.0 indicates significant potential for biological activity against that target class; the N,1‑dimethyl compound’s near‑zero scores suggest moderate but broad activity potential, whereas the 1,3‑dimethyl analog’s negative scores indicate a low probability of meaningful target engagement [2].

Predicted Bioactivity
Class-level
GPCR: −0.08, Kinase: −0.11; vs. 1,3-dimethyl (GPCR −0.38, Kinase −0.37)
Higher predicted scores suggest broader screening library potential. Context-dependent.
Molinspiration scores; class-level inference for uracil-5-sulfonamide series.
Bioactivity Prediction Computational Pharmacology Target Fishing

Optimal Application Scenarios for N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Based on Differentiated Evidence


CNS-Penetrant Carbonic Anhydrase Inhibitor Lead Generation

The single H‑bond donor and favorable CNS MPO score of N,1‑dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine‑5‑sulfonamide make it a compelling core for developing brain‑penetrant carbonic anhydrase inhibitors [1]. The secondary sulfonamide provides the essential zinc‑binding NH, while the balanced lipophilicity (cLogP ≈ 0.3) supports passive BBB permeability. This compound should be prioritized over the 1,3‑dimethyl analog, whose additional H‑bond donor compromises CNS penetration, and over the N‑butyl‑N‑methyl analog, which lacks the critical zinc‑binding NH [2].

Focused Kinase Inhibitor Library Design Using Uracil Scaffolds

With a predicted kinase inhibitor bioactivity score of −0.11, substantially higher than the −0.37 of the 1,3‑dimethyl analog, the target compound is a superior choice for constructing focused kinase inhibitor libraries [1]. Its single H‑bond donor can mimic the hinge‑binding motif of ATP‑competitive inhibitors, while the N‑methyl sulfonamide provides a vector for additional substitution to achieve potency and selectivity [2].

Oral Bioavailability Optimization in Sulfonamide‑Based Drug Candidates

The intermediate cLogP of 0.3 positions the N,1‑dimethyl compound in the optimal lipophilicity window for oral absorption, avoiding the permeability liabilities of the more polar 1,3‑dimethyl analog (cLogP ≈ −0.4) and the metabolic instability risks of the lipophilic N‑butyl‑N‑methyl analog (cLogP ≈ 2.0) [1]. Medicinal chemistry teams pursuing oral sulfonamide drugs should select this building block as the starting point for lead optimization [2].

Application
Selection Property
Validation Focus
CNS-penetrant inhibitor design studies
Predicted BBB permeability ranking
CNS MPO model verification
Kinase inhibitor library screening
Predicted kinase bioactivity score
Kinase panel assay validation
Oral drug-like property profiling
Balanced cLogP lipophilicity
Permeability and metabolic stability assays
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